molecular formula C13H15NO B13070263 (3S)-3-Amino-3-(2-naphthyl)propan-1-OL

(3S)-3-Amino-3-(2-naphthyl)propan-1-OL

Cat. No.: B13070263
M. Wt: 201.26 g/mol
InChI Key: KCFXGMLFKOPOPM-ZDUSSCGKSA-N
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Description

(3S)-3-Amino-3-(2-naphthyl)propan-1-OL is an organic compound characterized by the presence of an amino group, a naphthyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2-naphthyl)propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-naphthylamine and an appropriate aldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2-naphthyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The naphthyl group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine.

Scientific Research Applications

(3S)-3-Amino-3-(2-naphthyl)propan-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of fragrances and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2-naphthyl)propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The naphthyl group can interact with hydrophobic regions of proteins, influencing their conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(1-naphthyl)propan-1-OL: Similar structure but with a different position of the naphthyl group.

    (3S)-3-Amino-3-(2-phenyl)propan-1-OL: Similar structure but with a phenyl group instead of a naphthyl group.

Uniqueness

(3S)-3-Amino-3-(2-naphthyl)propan-1-OL is unique due to the specific position of the naphthyl group, which can influence its chemical reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

(3S)-3-amino-3-naphthalen-2-ylpropan-1-ol

InChI

InChI=1S/C13H15NO/c14-13(7-8-15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13,15H,7-8,14H2/t13-/m0/s1

InChI Key

KCFXGMLFKOPOPM-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@H](CCO)N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CCO)N

Origin of Product

United States

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